molecular formula C14H7ClN2O4S B11468295 3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene

3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene

Cat. No.: B11468295
M. Wt: 334.7 g/mol
InChI Key: GKOIFTCLTMTIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of chlorine, nitro, and phenyl groups attached to the benzothiophene core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylbenzothiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The nitration of the resulting 3-chloro-2-phenylbenzothiophene can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Reduction: Hydrogen gas, catalysts (Pd/C, Raney nickel), metal hydrides (LiAlH4, NaBH4).

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).

Major Products

    Substitution: 3-Amino-4,6-dinitro-2-phenyl-1-benzothiophene, 3-Thio-4,6-dinitro-2-phenyl-1-benzothiophene.

    Reduction: 3-Chloro-4,6-diamino-2-phenyl-1-benzothiophene.

    Oxidation: 3-Chloro-4,6-dinitro-2-carboxyphenyl-1-benzothiophene.

Scientific Research Applications

3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4,6-dinitro-2-methyl-1-benzothiophene
  • 3-Bromo-4,6-dinitro-2-phenyl-1-benzothiophene
  • 3-Chloro-4,6-dinitro-2-phenyl-1-benzofuran

Uniqueness

3-Chloro-4,6-dinitro-2-phenyl-1-benzothiophene is unique due to the specific combination of chlorine, nitro, and phenyl groups attached to the benzothiophene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H7ClN2O4S

Molecular Weight

334.7 g/mol

IUPAC Name

3-chloro-4,6-dinitro-2-phenyl-1-benzothiophene

InChI

InChI=1S/C14H7ClN2O4S/c15-13-12-10(17(20)21)6-9(16(18)19)7-11(12)22-14(13)8-4-2-1-3-5-8/h1-7H

InChI Key

GKOIFTCLTMTIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.